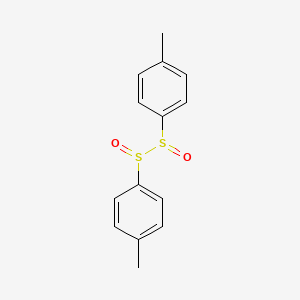

P-Tolyl disulfoxide

Description

Overview of Organosulfur Compounds in Chemical Research

Organosulfur compounds, organic substances containing at least one carbon-sulfur bond, are integral to many areas of chemical and medicinal science. britannica.comjmchemsci.comtaylorandfrancis.com These compounds are not only prevalent in nature, found in essential amino acids like cysteine and methionine, but are also key components in pharmaceuticals, including penicillin and sulfa drugs. britannica.comwikipedia.org In the realm of chemical research, organosulfur compounds are highly valued as versatile reagents and building blocks for synthesizing new molecules. britannica.comnih.gov Their applications extend to materials science, where they are found in polymers like polysulfones, and to agriculture in the form of various agrochemicals. britannica.comtaylorandfrancis.com The unique ability of sulfur to exist in various oxidation states contributes to the rich and diverse chemistry of these compounds. nih.gov

The Role of the Tolyl Moiety in Sulfur Chemistry

The tolyl group is a functional group derived from toluene, with the general formula CH₃C₆H₄−R. wikipedia.org It exists as three structural isomers: ortho-, meta-, and para-, depending on the relative positions of the methyl group and the substituent 'R' on the aromatic ring. wikipedia.org In sulfur chemistry, the p-tolyl variant is particularly significant, most notably as part of the toluenesulfonyl group (tosyl group). wikipedia.org The tosyl group, with the formula CH₃C₆H₄SO₂−, is widely used in organic synthesis. wikipedia.orgepfl.ch When converted to tosylates (esters of p-toluenesulfonic acid), alcohols become excellent leaving groups for nucleophilic substitution (Sₙ2) reactions, a transformation that is otherwise difficult with alcohols directly. wikipedia.orgepfl.ch The tolyl group itself is considered nonpolar and hydrophobic. wikipedia.org

Historical Context of Disulfoxide Investigations

The investigation into the structure of disulfide dioxides, the class of compounds to which p-tolyl disulfoxide belongs, has a history spanning over 150 years. nih.gov A central and recurring theme in this history is the structural differentiation between two isomers: 1,2-disulfoxides (also known as α- or vic-disulfoxides) and thiosulfonates. nih.govacs.org For many years, compounds thought to be disulfoxides were later correctly identified as the more stable thiosulfonate isomers. acs.org Most early and even more recent publications concluded that acyclic 1,2-disulfoxides are exceptionally unstable. nih.gov A notable event in this history was a 2014 claim of the unambiguous isolation and X-ray characterization of stable noncyclic 1,2-disulfoxides, including di-p-tolyl 1,2-disulfoxide. acs.orgnih.gov However, this claim was later re-examined and subsequently retracted, with the compounds being identified as the isomeric thiosulfonates. nih.govrsc.orgnih.gov This re-examination reinforced the long-held view of the profound instability of noncyclic 1,2-disulfoxides. nih.govacs.org

Isomeric Considerations: P-Tolyl 1,2-Disulfoxides versus Thiosulfonates

The two structural isomers derived from the oxidation of a disulfide, the 1,2-disulfoxide [Ar-S(O)-S(O)-Ar] and the thiosulfonate [Ar-S(O)₂-S-Ar], represent a critical point of distinction. The vast body of chemical literature indicates that for acyclic diaryl compounds, the thiosulfonate structure is significantly more stable. nih.gov Acyclic 1,2-disulfoxides have proven to be extraordinarily unstable, eluding isolation at room temperature. nih.govresearchgate.net Low-temperature NMR studies on related diaryl 1,2-disulfoxides suggested a half-life of less than 60 seconds at -20 °C. nih.govacs.org Computational studies support this instability, predicting a very weak S–S bond dissociation enthalpy (BDE) of around 20 kcal mol⁻¹ for the model compound MeS(O)S(O)Me. nih.govacs.org The weakness of this bond is attributed to the relative stability of the resulting two sulfinyl radicals. nih.govacs.org Therefore, any substance isolated under normal conditions from reactions expected to yield di-p-tolyl 1,2-disulfoxide is almost certainly the isomeric S-p-tolyl p-toluenethiosulfonate. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfinylsulfinylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17(15)18(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKMDQJYNIFVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)S(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for P Tolyl Sulfur Compounds

Synthesis of Di-p-tolyl Disulfide Precursors

Di-p-tolyl disulfide (CAS: 103-19-5) is a symmetrical diaryl disulfide characterized by two p-tolyl groups linked by a disulfide (-S-S-) bond. Its synthesis often involves the oxidation of p-thiocresol or the coupling of p-tolyl precursors.

Grignard reagents, such as p-tolylmagnesium bromide, are versatile nucleophiles that can be utilized in sulfur chemistry. While direct, high-yield syntheses of di-p-tolyl disulfide from p-tolyl Grignard reagents and elemental sulfur (S8) or sulfur monochloride (S2Cl2) are not extensively detailed in the provided literature, these reagents are known to react with sulfur sources to form disulfides researchgate.net. Grignard reagents are more commonly cited for the formation of diaryl sulfides (e.g., di-p-tolyl sulfide) via reaction with sulfur dichloride thieme-connect.de. However, the formation of di-p-tolyl disulfide as a byproduct in reactions involving Grignard reagents has been observed medcraveonline.comoup.com, indicating its potential formation under specific conditions.

Palladium catalysis has revolutionized C-S bond formation, offering efficient routes to diaryl sulfides and, by extension, facilitating disulfide chemistry. Palladium nanoparticles immobilized on a nano-silica triazine dendritic polymer (Pdnp-nSTDP) have demonstrated efficacy in the C–S cross-coupling of aryl halides with diaryl disulfides, producing diaryl sulfides in high yields thieme-connect.dersc.orgthieme-connect.com. While this method typically uses disulfides as substrates to form sulfides, it underscores the role of palladium in manipulating disulfide linkages. Furthermore, palladium-catalyzed coupling of aryl halides with thiol surrogates, such as triisopropylsilanethiol (B126304) (TIPS-SH), has been developed for the synthesis of diaryl sulfides, often under mild conditions rsc.org.

The direct oxidation of thiols is a cornerstone method for synthesizing symmetrical disulfides. p-Thiocresol (4-methylbenzenethiol) serves as the primary thiol precursor for di-p-tolyl disulfide. This transformation can be achieved through various oxidative pathways:

Aerobic Oxidation: The use of air as the oxidant in the presence of metal catalysts offers an environmentally friendly approach. Iron complexes rsc.org and gold nanoparticles supported on cerium dioxide (CeO2) researchgate.net have been reported to efficiently catalyze the aerobic oxidation of p-thiocresol to di-p-tolyl disulfide under mild conditions.

Other Oxidative Methods: Reagents such as N-anomeric amides can mediate the oxidative coupling of thiols to disulfides rsc.org. Additionally, hypervalent iodine compounds have been employed for the oxidative synthesis of symmetrical disulfides from thiols researchgate.net.

Reduction of Sulfonyl Chlorides: A specific method involves the reaction of p-toluene sulfonyl chloride with sodium iodide and sodium bisulfite, which leads to the formation of di-p-tolyl disulfide in high yields, proceeding via a reduction mechanism prepchem.com.

Diaryl thioethers (sulfides) are closely related to disulfides and can serve as precursors or be interconverted.

Nucleophilic Substitution: Di-p-tolyl sulfide (B99878) can be synthesized via nucleophilic aromatic substitution reactions, for instance, by coupling p-toluenethiol with p-iodotoluene in the presence of a copper catalyst . Industrially, reactions involving p-tolyl chloride and sodium sulfide are also employed .

Copper-Catalyzed Coupling: Copper catalysts are instrumental in forming C-S bonds. Methods include the coupling of aryl halides with sulfur sources like elemental sulfur (S8) in the presence of copper salts thieme-connect.dethieme-connect.com and the thiolation of aryl halides using disulfide precursors researchgate.net.

From Sulfinate Esters: Di-p-tolyl disulfide has been synthesized from ethyl p-toluenesulfinate through iodine catalysis in acetonitrile (B52724) at elevated temperatures medcraveonline.comrsc.org.

Table 1: Representative Synthetic Methods for Di-p-tolyl Disulfide

| Method Type | Key Reagents/Catalysts | Conditions | Reported Yield | References |

| Oxidation of Thiols | p-Thiocresol, Air, Fe complex catalyst | Ambient conditions, 24 h | Complete conversion | rsc.org |

| p-Thiocresol, Air, Au nanoparticles on CeO2 | Solvent-free or aqueous, neutral pH | Good yields | researchgate.net | |

| p-Thiocresol, N-anomeric amide | MeCN, room temperature, 4 h | 94% | rsc.org | |

| Reduction of Sulfonyl Chlorides | p-Toluene sulfonyl chloride, NaI, NaHSO3 | Acetic acid, 60 °C | 97% | prepchem.com |

| From Sulfinate Esters | Ethyl p-toluenesulfinate, Iodine | Acetonitrile, 140 °C | Confirmed | medcraveonline.comrsc.org |

| Palladium-Catalyzed Coupling | Aryl halides, TIPS-SH, Pd catalyst | 90–110 °C (for sulfides) | High yields | rsc.org |

| Aryl halides, Diaryl disulfides, Pdnp-nSTDP catalyst | Thermal or Microwave, 80 °C | Up to 96% | rsc.orgthieme-connect.com | |

| Copper-Catalyzed Coupling | Aryl halides, S8, Cu catalyst | DMF, 120 °C (for sulfides) | 88% (sulfide) | thieme-connect.dethieme-connect.com |

Approaches to P-Tolyl Sulfoxides (General)

P-tolyl sulfoxides are compounds where a p-tolyl group is attached to a sulfinyl (-SO-) group. The synthesis of enantiomerically pure sulfoxides is particularly important, and the Anderson synthesis is a prominent method.

The Anderson synthesis is a classical and widely utilized method for preparing enantiomerically pure sulfoxides. This approach relies on the nucleophilic substitution reaction between diastereomerically pure menthyl p-toluenesulfinate and Grignard reagents (R-MgX). The reaction proceeds with a high degree of stereochemical control, typically resulting in full inversion of configuration at the sulfur atom medcraveonline.commedcraveonline.com. The starting material, menthyl p-toluenesulfinate, is accessible through the esterification of p-toluenesulfinyl chloride. This method has been extensively applied to synthesize various p-tolyl alkyl and aryl sulfoxides medcraveonline.commedcraveonline.comresearchgate.net.

Table 2: Key Methods for P-Tolyl Sulfoxide (B87167) Synthesis

| Method Type | Key Reagents/Starting Materials | Key Steps/Conditions | Enantioselectivity | References |

| Anderson Synthesis | Menthyl p-toluenesulfinate, Grignard reagents (e.g., R-MgX) | Nucleophilic substitution, full inversion of configuration at sulfur | High | medcraveonline.commedcraveonline.com |

| From Sulfinates | p-Toluene sodium sulfinate | Andersen/Solladie methods | Enantiomerically pure | researchgate.net |

| Other Methods | Sulfinic acids (salts), sulfinyl cation precursors | Arylation of sulfinyl cation | Diaryl sulfoxides | researchgate.net |

| Thiols and diazonium salts | Ag or photoredox catalysis | Diaryl sulfoxides | researchgate.net |

The synthetic routes discussed for di-p-tolyl disulfide and p-tolyl sulfoxides provide a foundation for understanding the broader landscape of p-tolyl sulfur chemistry, which is relevant to the study and synthesis of compounds like p-tolyl disulfoxide.

Compound List:

Di-p-tolyl disulfide

p-Thiocresol

p-Tolylmagnesium bromide

Di-p-tolyl sulfide

p-Toluene sulfonyl chloride

Ethyl p-toluenesulfinate

Menthyl p-toluenesulfinate

p-Toluenesulfinyl chloride

p-Toluene sodium sulfinate

this compound (CAS: 14370-67-3)

Asymmetric Oxidation of Thioethers

The preparation of optically active sulfoxides, including those with p-tolyl substituents, can be achieved through several strategies. Asymmetric oxidation of thioethers is a primary method, employing various chiral reagents and catalytic systems to introduce chirality at the sulfur center medcraveonline.com. Early methods involved stoichiometric chiral oxidizing reagents, such as the enantiopure (camphorsulfonyl)oxaziridines developed by Davis et al., which could yield sulfoxides with high enantiomeric excess (ee) medcraveonline.com. More advanced catalytic approaches have also emerged, utilizing combinations of chiral ligands and metal catalysts. For instance, Dargo et al. demonstrated a catalytic system involving 3,5-diiodo Schiff base ligands and vanadyl acetylacetonate (B107027) ([VO(acac)₂]) with hydrogen peroxide as the oxidant, achieving high yields and enantioselectivities for alkyl aryl sulfoxides medcraveonline.com. Other catalytic systems, such as titanium-tartrate complexes with hydroperoxides, have also been effective in the asymmetric oxidation of sulfides to sulfoxides medcraveonline.com. These methods aim to control the stereochemistry at the sulfur atom, a crucial step in accessing chiral sulfur compounds.

Nucleophilic Substitution on Chiral Sulfur Derivatives

Another significant route to chiral sulfoxides involves nucleophilic substitution reactions on chiral sulfur derivatives. The Anderson synthesis, a classical method, relies on the nucleophilic substitution of diastereomerically pure menthyl p-toluenesulfinate with Grignard reagents, proceeding with complete inversion of configuration at the sulfur atom medcraveonline.com. This approach has been instrumental in preparing a range of p-tolyl alkyl and aryl sulfoxides medcraveonline.com. The accessibility of the menthyl p-toluenesulfinate, derived from p-toluenesulfinyl chloride, makes this method practical. Beyond these, various chiral auxiliaries and enantioenriched sulfur compounds have been developed for stereospecific transformations. For example, chiral sulfinamides, prepared using chiral auxiliaries, can be cleaved to yield chiral sulfinate esters, which then undergo nucleophilic substitution with different nucleophiles, often with inversion at the sulfur stereocenter acs.orgnih.gov.

Attempts and Challenges in P-Tolyl 1,2-Disulfoxide Synthesis

The synthesis of acyclic 1,2-disulfoxides, particularly diaryl derivatives like p-tolyl 1,2-disulfoxide, has historically been fraught with challenges, primarily concerning their stability and isolation.

Re-examination of Claimed Isolations

Recent research has critically re-examined earlier reports of stable, isolable acyclic 1,2-disulfoxides, including di-p-tolyl 1,2-disulfoxide acs.orgosti.govacs.orgresearchgate.netacs.org. Investigations into the thermolysis of aryl sulfinimines and thiosulfinates, which were previously claimed to yield 1,2-disulfoxides, have indicated that the isolated products are, in fact, the isomeric thiosulfonates acs.orgosti.govacs.orgresearchgate.netacs.org. These findings were corroborated by various analytical techniques, including X-ray absorption spectroscopy (XAS), DART-MS, X-ray crystallography, IR, and NMR acs.orgosti.govacs.orgresearchgate.net. Concerns have been raised regarding the original X-ray structural data used to support the isolation of these disulfoxides, suggesting potential misinterpretations acs.orgosti.govacs.orgresearchgate.net. Computational studies, such as density functional theory (DFT) calculations, have also predicted very weak S–S bond dissociation enthalpies for diaryl 1,2-disulfoxides, consistent with their presumed instability acs.orgosti.govacs.orgresearchgate.netacs.org. Consequently, room-temperature-stable, noncyclic 1,2-disulfoxides remain elusive acs.orgosti.govacs.orgresearchgate.net.

Thermolysis Reactions and Product Identification

Thermolysis reactions involving precursors like aryl sulfinimines have been central to the investigation of p-tolyl 1,2-disulfoxide synthesis. For instance, the thermolysis of N-benzylidene-p-toluenesulfinimine (4a) in refluxing benzene (B151609), as described in previous studies, yielded benzonitrile, di-p-tolyl disulfide (8a), and a crystalline solid acs.orgacs.org. While this solid was initially proposed to be p-tolyl 1,2-disulfoxide (9a), re-examination confirmed it to be the isomeric p-tolyl p-toluenethiosulfonate (7a) acs.orgacs.org. Similarly, thermolysis of p-tolyl p-toluenethiosulfinate (6a) in benzene also led to the formation of di-p-tolyl disulfide (8a) and the thiosulfonate (7a), rather than the disulfoxide acs.orgacs.org. These findings suggest that thermal decomposition pathways often favor the formation of more stable thiosulfonates over the targeted 1,2-disulfoxides.

Formation of Thiosulfonates as Isomeric Products

A recurring theme in the attempts to synthesize p-tolyl 1,2-disulfoxides is the preferential formation of thiosulfonates as isomeric products. Thiosulfonates (R-SO₂-S-R') are characterized by a sulfur atom in the +VI oxidation state and another in the 0 or +II oxidation state, distinguishing them from disulfoxides (R-S(O)-S(O)-R') where both sulfur atoms are in the +IV oxidation state researchgate.net. Studies have shown that compounds isolated from thermolysis reactions, which were initially identified as 1,2-disulfoxides, exhibit spectroscopic and crystallographic data consistent with thiosulfonates acs.orgosti.govacs.orgresearchgate.netacs.org. For example, Sulfur K-edge XAS, DART-MS, X-ray, IR, and NMR analyses of products from the thermolysis of p-tolyl sulfinimines and thiosulfinates confirmed the presence of thiosulfonates acs.orgosti.govacs.orgresearchgate.netacs.org. The instability of the S–S bond in acyclic diaryl 1,2-disulfoxides, predicted by DFT calculations, further supports their propensity to rearrange or decompose into more stable species like thiosulfonates acs.orgosti.govacs.orgresearchgate.netacs.org.

Chemical Properties and Reactivity of P Tolyl Disulfoxide

Thermal Stability and Decomposition

The defining chemical property of p-tolyl 1,2-disulfoxide is its profound thermal instability. nih.gov Theoretical calculations predict a very weak S(O)–S(O) bond with a bond dissociation enthalpy (BDE) of less than 20 kcal/mol. researchgate.net This makes the molecule susceptible to decomposition even at low temperatures. acs.orgresearchgate.net The primary decomposition pathway is believed to be the homolytic cleavage of this weak S-S bond, which would generate two p-tolyl sulfinyl radicals (p-Tolyl-S•=O). nih.govacs.org The high instability of the 1,2-disulfoxide intermediate means that it does not accumulate to detectable levels during reactions where it might be formed, such as the oxidation of thiosulfinates. researchgate.net

Oxidation and Reduction Reactions

The reactivity of p-tolyl disulfoxide is largely hypothetical due to its transient nature. Based on the general chemistry of organosulfur compounds, specific transformations can be predicted. britannica.com

Oxidation: Further oxidation of a disulfoxide is complex. The S-S bond would likely cleave, ultimately leading to the formation of sulfonic acids (RSO₃H). britannica.com However, the more energetically favorable pathway is the rearrangement to the thiosulfonate isomer, which can then be oxidized.

Reduction: Reduction of the disulfoxide would be expected to cleave the weak S-S bond. This could potentially yield p-toluenesulfenic acid (p-Tolyl-SOH), which is itself unstable, or upon further reduction, p-thiocresol. The reduction of the related and stable p-tolyl disulfide with common reducing agents readily yields two molecules of p-thiocresol. wikipedia.org

Reactivity with Nucleophiles and Electrophiles

The S-S bond in the disulfoxide functional group is expected to be the primary site of reactivity. In the well-studied chemistry of disulfides, thiol-disulfide exchange, where a thiolate anion attacks the S-S bond, is a common and vital reaction in biochemistry. wikipedia.org A similar reaction with nucleophiles attacking the S-S bond of this compound would be anticipated, leading to cleavage of the bond. The presence of the electron-withdrawing sulfoxide (B87167) groups would make the sulfur atoms highly electrophilic and susceptible to nucleophilic attack. Reactions with electrophiles are less defined but would likely target the oxygen atoms of the sulfoxide groups.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography of P-Tolyl Sulfur Derivatives

X-ray crystallography is a definitive technique for determining the solid-state structure of molecules. For p-tolyl disulfoxide, direct X-ray crystallographic data confirming its structure as a stable, isolable compound is not widely reported. Instead, research that has examined compounds initially identified as di-p-tolyl 1,2-disulfoxides has revealed them to be isomeric thiosulfonates through X-ray diffraction analysis osti.govnih.govacs.orgacs.org. These studies underscore the predicted weakness of the S-S bond in acyclic 1,2-disulfoxides, making their isolation as stable crystalline solids improbable nih.govacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify functional groups based on their unique vibrational modes. For this compound, direct IR and Raman spectral data that unequivocally confirm the disulfoxide structure are limited. However, studies examining compounds initially thought to be 1,2-disulfoxides have frequently found their IR and Raman spectra to be more consistent with thiosulfonate structures, often showing characteristic SO₂ absorptions osti.govnih.govacs.orgacs.org. The absence of definitive S=O stretching frequencies associated with a disulfoxide and the presence of signals indicative of thiosulfonates are key findings in this context osti.govnih.govacs.orgacs.org.

Mass Spectrometry Techniques (e.g., DART-MS)

Mass spectrometry (MS), including techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS), is employed for determining molecular weight and fragmentation patterns. While DART-MS is a valuable tool for rapid analysis rsc.org, specific MS data for stable this compound is not prominently reported. Nevertheless, DART-MS has played a role in studies that re-identified claimed disulfoxide isolates as thiosulfonates osti.govnih.govacs.orgacs.org. High-resolution mass spectrometry (HRMS) data for related thiosulfonates and disulfides exist beilstein-journals.orgnih.gov, but direct HRMS confirmation of the intact this compound structure is scarce, likely due to its inherent instability.

Rotational Spectroscopy for Gas Phase Conformation

Rotational spectroscopy, such as microwave spectroscopy, provides precise structural and conformational information for molecules in the gas phase. While studies have successfully characterized the gas-phase conformation and internal dynamics of methyl p-tolyl sulfoxide (B87167) using rotational spectroscopy nih.gov, there are no reported applications of this technique to this compound. The instability and short lifetime of acyclic disulfoxides generally preclude their analysis by rotational spectroscopy, which requires stable molecular species.

Photoelectron Spectroscopy for Surface Adsorption Studies

Photoelectron spectroscopy (PES) investigates the electronic structure and surface interactions of molecules. Studies involving methyl p-tolyl sulfoxide have utilized PES to examine its adsorption and dissociation on gold surfaces, yielding insights into its electronic properties. However, there is no documented use of photoelectron spectroscopy for the characterization of this compound. The compound's instability would likely prevent such surface adsorption studies unless it could be generated and probed in situ under highly controlled, transient conditions, which are not detailed in current literature.

Computational and Theoretical Studies on P Tolyl Sulfur Systems

Density Functional Theory (DFT) Applications

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting a wide array of molecular properties, including geometries, reaction energies, and electronic characteristics.

DFT is widely used to determine the most stable three-dimensional arrangements (conformations) of molecules. By calculating the potential energy surface, researchers can identify low-energy conformers and understand how molecular geometry influences stability and reactivity.

In studies of related p-tolyl sulfur systems, DFT has been instrumental. For instance, investigations into the high-pressure polymorphs (different crystal structures) of di-p-tolyl disulfide use periodic DFT to account for conformational changes within the crystal lattice. diva-portal.org This approach helps explain how pressure induces phase transitions between its α, β, and γ forms. diva-portal.orgmdpi.com Similarly, quantum chemical calculations on methyl p-tolyl sulfoxide (B87167) have been used to identify its most stable conformer in the gas phase, which was then confirmed by rotational spectroscopy. researchgate.net

Bond Dissociation Energy is a critical measure of the strength of a chemical bond, representing the energy required to break it homolytically. DFT calculations are a primary tool for predicting BDEs, which are fundamental to understanding reaction mechanisms and thermal stability.

For diaryl 1,2-disulfoxides, a class to which p-tolyl disulfoxide belongs, DFT calculations have predicted very weak S–S bond dissociation enthalpies. acs.orgresearchgate.net This weakness suggests that such compounds are likely to be unstable at room temperature. researchgate.net In a more specific example from a related molecule, methyl p-tolyl sulfoxide, the BDE of its most labile bond (S–CH₃) was calculated using the B3LYP functional. The minimum energy path for the dissociation of this bond in the gas phase was found to be endothermic by 1.61 eV. acs.org

DFT provides detailed information about a molecule's electronic structure, which governs its chemical reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

While specific electronic structure calculations for this compound are not widely published, the methodology can be illustrated with studies on other p-tolyl derivatives. For example, DFT analysis of 2-(p-tolyl)-2,3-dihydro-1H-perimidine was used to compute its HOMO and LUMO energies, which then allowed for the determination of global reactivity descriptors. materialsciencejournal.org These descriptors, summarized in the table below, predict the molecule's behavior in chemical reactions. Additionally, Molecular Electrostatic Surface Potential (MESP) plots are generated from DFT calculations to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical attack. materialsciencejournal.org

| Molecular Property | Calculated Value (eV) |

|---|---|

| EHOMO | -4.85 |

| ELUMO | -0.60 |

| Energy Gap (ΔE) | 4.25 |

| Ionization Potential (I) | 4.85 |

| Electron Affinity (A) | 0.60 |

| Chemical Hardness (η) | 2.12 |

| Chemical Softness (S) | 0.47 eV-1 |

| Chemical Potential (μ) | -2.72 |

Table 1: Global Reactivity Descriptors for 2-(p-tolyl)-2,3-dihydro-1H-perimidine, calculated using DFT at the B3LYP/6-311G(d,p) level, illustrating the application of DFT for reactivity predictions. materialsciencejournal.org

Force Field and Molecular Dynamics Simulations

Force field methods offer a computationally less expensive alternative to quantum mechanics for simulating large molecular systems. These classical methods model atoms as spheres and bonds as springs. They are frequently used in molecular dynamics (MD) simulations, which track the motions of atoms and molecules over time to study dynamic processes.

In the context of p-tolyl sulfur compounds, force field and periodic DFT techniques have been jointly applied to evaluate the thermodynamic stability of di-p-tolyl disulfide polymorphs under high pressure. diva-portal.org The force field approach, as implemented in software like CrystalExplorer, calculates pairwise intermolecular energies based on electron densities derived from DFT. diva-portal.orgmdpi.com This combined approach provides a robust framework for understanding how pressure affects crystal packing and stability. diva-portal.org

Thermodynamic Stability Investigations

Computational methods are essential for investigating the thermodynamic stability of different molecular forms, such as polymorphs or conformers. By calculating properties like enthalpy and Gibbs free energy, scientists can predict which form is most stable under specific conditions of temperature and pressure.

Extensive research on the polymorphs of di-p-tolyl disulfide showcases this application. diva-portal.orgmdpi.comresearchgate.net Using both force field and periodic DFT methods, studies have calculated the enthalpies and Gibbs free energies to map out the stability of its α, β, and γ phases as a function of pressure. diva-portal.orgmdpi.com These calculations revealed that the α form is most stable at ambient pressure, while the γ phase becomes the most stable form at pressures above 0.34 GPa. diva-portal.org The β phase was determined to be metastable across the entire pressure range studied. diva-portal.org

| Polymorph | Pressure Range of Maximum Stability (GPa) |

|---|---|

| α-form | 0.0 – 0.34 |

| γ-form | > 0.34 |

| β-form | Metastable (0.0 – 3.0) |

Table 2: Relative Thermodynamic Stability of Di-p-tolyl Disulfide Polymorphs as a Function of Pressure, based on enthalpy calculations from DFT. diva-portal.org

Transition State Energy Calculations

A transition state is a high-energy configuration that a molecule passes through during a chemical reaction or conformational change. Calculating the energy of this state is crucial for determining the activation energy of a process, which dictates its rate.

For solid-state phase transitions in di-p-tolyl disulfide, transition state energies have been estimated from the thermodynamic characteristics of its crystal structures. diva-portal.orgdiva-portal.org These calculations help explain why certain phase transitions are observed experimentally while others are not. For example, the transitions from the α phase to the β and γ phases have relatively low energy barriers, whereas the transition from the β to the γ phase has a much higher energy barrier, explaining its absence in experiments within a certain pressure range. diva-portal.orgdiva-portal.org

| Phase Transition | Estimated Transition State Energy (kJ/mol) |

|---|---|

| α → β | ≤ 5 |

| α → γ | ≤ 5 |

| β → γ | > 18 |

Table 3: Estimated Transition State (TS) Energies for the Polymorphic Transitions of Di-p-tolyl Disulfide. diva-portal.orgdiva-portal.org

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the complex reaction pathways of sulfur-containing compounds. While direct computational studies specifically targeting the reaction pathways of this compound are not extensively available in peer-reviewed literature, valuable insights can be drawn from theoretical investigations of closely related aryl disulfoxides and other sulfur species. These studies help to predict the compound's stability, potential decomposition routes, and reactivity.

Recent computational work has raised significant questions about the stability of noncyclic diaryl 1,2-disulfoxides, including this compound. acs.org DFT calculations suggest that these molecules possess a weak S–S bond, rendering them prone to thermal decomposition or rearrangement. acs.org This inherent instability is a critical factor in understanding their potential reaction pathways.

One key study re-examining the purported isolation of di-p-tolyl 1,2-disulfoxide employed DFT calculations to compare its predicted properties with those of the isomeric p-tolyl p-toluenethiosulfonate. acs.org The computational results, supported by experimental data like Sulfur K-edge X-ray Absorption Spectroscopy (XAS), strongly indicated that the isolated product was the thiosulfonate, not the disulfoxide. acs.org This suggests that a likely reaction pathway for this compound, if formed, is a rapid rearrangement to the more stable thiosulfonate isomer.

The predicted spectra from DFT simulations for di-p-tolyl disulfide, di-p-tolyl thiosulfinate, di-p-tolyl thiosulfonate, and the hypothetical di-p-tolyl 1,2-disulfoxide show distinct differences, allowing for the theoretical differentiation of these species. acs.org

Table 1: Comparison of Predicted Sulfur K-edge XAS Spectra

| Compound | Predicted Spectral Features |

|---|---|

| Di-p-tolyl disulfide | Single prominent peak corresponding to the disulfide sulfur atoms. |

| Di-p-tolyl thiosulfinate | Two distinct sets of peaks for the different oxidation states of the sulfur atoms. |

| Di-p-tolyl thiosulfonate | Clearly separated peaks for the sulfonyl and thiol-like sulfur atoms. |

| Di-p-tolyl 1,2-disulfoxide | A unique predicted spectrum, different from the other isomers. |

This table is generated based on descriptive data from computational studies and is for illustrative purposes.

Furthermore, computational studies on the oxidation of diaryl disulfides provide a basis for understanding the potential formation and subsequent reactions of disulfoxides. The oxidation of a disulfide to a thiosulfinate is the first step, and further oxidation could theoretically lead to a disulfoxide, although this species is often transient. mdpi.com The reaction mechanism for such oxidations likely involves the formation of intermediates like peroxyseleninic acid when a catalyst is used. mdpi.com

Theoretical modeling of the thermal decomposition of related organic sulfur compounds often points towards pathways involving homolytic cleavage of weak bonds or concerted retro-ene reactions. researchgate.net For this compound, the weak S-S bond predicted by DFT calculations would be the most probable site for initial cleavage under thermal stress, leading to sulfinyl radicals. acs.org

Polymorphism and High Pressure Behavior of Di P Tolyl Disulfides

Identification and Characterization of Polymorphs (α, β, γ phases)

Di-p-tolyl disulfide (p-Tol₂S₂) exhibits polymorphism, meaning it can exist in multiple crystalline forms, commonly referred to as phases α, β, and γ mdpi.comresearchgate.netmdpi.comscilit.netdiva-portal.orgacs.orgresearchgate.net. These different phases are characterized by distinct molecular arrangements and conformational states, which are influenced by external pressure and temperature conditions mdpi.commdpi.comacs.org. Computational studies, particularly those employing Density Functional Theory (DFT) at levels such as ωB97XD/6-31G*, have been instrumental in identifying and characterizing these phases by calculating their lattice parameters, Gibbs free energies, and vibrational spectra mdpi.comresearchgate.net.

Phase α is generally considered the most stable form at ambient conditions mdpi.comsciprofiles.com. However, under increasing pressure, solid-state transitions can lead to the formation of the β and γ phases mdpi.comacs.orgamu.edu.pl. The β phase can be obtained through a conventional solid-solid transition, while the γ phase, sometimes referred to as a "hidden" form, may require recrystallization from solution at elevated pressures mdpi.comamu.edu.pl. The conformational differences within these phases are crucial, with external pressure inducing conformational up-conversion that compensates for stress and absorbs energy mdpi.comacs.org. For instance, phase β can contain two symmetry-independent molecules, each with distinct conformers acs.org.

Phase Transition Studies under Variable Pressure and Temperature Conditions

Research has extensively investigated the phase transitions of di-p-tolyl disulfide under varying pressure and temperature conditions. Computational methods, including DFT and force field techniques, have been employed to predict and analyze these transitions mdpi.comresearchgate.netmdpi.comscilit.netdiva-portal.orgsciprofiles.com.

α → β Phase Transition: This transition has been identified to occur at approximately 0.65 GPa and 463 K mdpi.com. Another study reported this transition at a pressure near 1.6 GPa mdpi.comacs.orgamu.edu.pl. Under the pressure of 0.65 GPa, phase α is stable below 463 K, while phase β becomes more stable above this temperature mdpi.com. Transition state energies for the α → β transition have been estimated to be less than 5 kJ/mol mdpi.comsciprofiles.com.

α → γ Phase Transition: This transition has been observed at approximately 0.35 GPa and 400 K mdpi.comresearchgate.net. Another experimental observation places the change of preferential crystallization between phases α and γ at 0.45 GPa acs.orgamu.edu.pl. The γ phase is often found to be more stable than the α phase in the pressure range of 0.0–0.34 GPa, and the γ phase is the most stable from 0.34–3.0 GPa due to its higher compressibility mdpi.com. Transition state energies for the α → γ transition are also estimated to be less than 5 kJ/mol mdpi.comsciprofiles.com.

β → γ Phase Transition: Studies indicate that no phase transition is observed between phases β and γ within the pressure range of 0 GPa to 5.5 GPa mdpi.comresearchgate.net. This is further supported by experimental observations where the β → γ transition does not occur in the 0.0–2.8 GPa range, attributed to a transition state energy greater than 18 kJ/mol mdpi.comsciprofiles.com.

The relative stability of these phases is often determined by analyzing their Gibbs free energies as a function of pressure and temperature mdpi.comresearchgate.netmdpi.comdiva-portal.orgmdpi.com.

Compressibility Characteristics and Stability at Elevated Pressures

The compressibility of di-p-tolyl disulfide polymorphs plays a critical role in their stability at elevated pressures mdpi.comscilit.netdiva-portal.org. Computational analyses suggest that the γ phase possesses higher compressibility, which contributes to its enhanced stability under high-pressure conditions mdpi.comscilit.netdiva-portal.org. This increased compressibility, often quantified by the PV term, allows the γ phase to become the most stable form in specific pressure ranges, such as 0.34–3.0 GPa mdpi.com.

At elevated pressures, the molecules of di-p-tolyl disulfide undergo conformational changes to accommodate the applied stress and absorb energy mdpi.comacs.org. This molecular restructuring is key to maintaining the structural integrity and stability of the material under extreme conditions mdpi.comacs.org. For instance, the differentiation of molecular shape into different conformers in phase β can improve crystal packing and facilitate compression acs.org. The stability of these phases is further understood through the calculation of their Gibbs free energies, which reveal phase transformations at specific pressure-temperature points mdpi.comresearchgate.netmdpi.commdpi.com. The α phase is stable up to 0.34 GPa, after which the γ phase becomes more stable due to its superior compressibility mdpi.com.

Precursors for Complex Molecular Architectures

The utility of P-tolyl disulfoxide as a precursor for complex molecular architectures is an area that may benefit from further investigation. While direct examples of this compound being used as a building block for complex structures are limited in the current search results, related sulfur-containing compounds and disulfoxides can serve as valuable synthons. For instance, disulfides are recognized as important building blocks in organic synthesis, contributing to the construction of various molecular frameworks researchgate.netbeilstein-journals.orgnih.govacs.org. The oxidation of disulfides can lead to disulfoxides, suggesting a potential synthetic pathway where this compound could be derived from or incorporated into more elaborate structures. The synthesis of chiral disulfoxides, like p-tolyl-BINASO, from accessible starting materials underscores the potential for disulfoxides to be incorporated into complex ligand systems chimia.ch.

Synthesis of Unsymmetrical Disulfides and Phosphorus Disulfides

The synthesis of unsymmetrical disulfides is a challenging area in organic chemistry, often complicated by the formation of symmetrical byproducts bac-lac.gc.cachemistryviews.orgbeilstein-journals.org. While this compound is not a disulfide, its formation or transformation could be indirectly linked to disulfide chemistry. For example, disulfoxides can be viewed as oxidized forms of disulfides. Research into the synthesis of phosphorus disulfides often involves sulfur-containing precursors. For instance, compounds like 2,4-bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide are examples of phosphorus-containing disulfides rsc.org. The synthesis of this compound itself is typically achieved through the oxidation of the corresponding disulfide or thiol precursors. The broad field of disulfide synthesis, which includes methods like thiol oxidation, oxidative coupling, and reactions involving thiosulfonates, provides a backdrop against which the chemistry of related compounds like disulfoxides can be understood beilstein-journals.orguantwerpen.be.

Compound Table

| Compound Name | CAS Number |

| This compound | 14370-67-3 |

| P-Tolyl disulfide | 103-19-5 |

| p-tolyl-BINASO | Not specified |

| 2,4-bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide | 114234-09-2 |

| Bis(4-methylphenyl) sulfone | 599-66-6 |

| Bis(p-tolyl) disulfide | 103-19-5 |

This compound, identified by the CAS number 14370-67-3, is an organic compound characterized by the presence of a disulfoxide functional group (-SO-SO-) and p-tolyl substituents. While the provided outline focuses on the chemistry of disulfides and phosphorus disulfides, this article explores the known and potential applications of this compound and related disulfoxide chemistry within the specified areas of advanced organic synthesis and catalysis.

Applications of P Tolyl Sulfur Compounds in Advanced Organic Synthesis and Catalysis

Catalytic Systems Involving P-Tolyl Disulfide and Derivatives

Hydroboration of Organic Disulfides

The direct involvement of P-tolyl disulfoxide in the hydroboration of organic disulfides is not extensively documented in the provided search results. However, related disulfoxide compounds have demonstrated utility in catalytic processes relevant to hydroboration. Chiral disulfoxide ligands, such as p-tolyl-BINASO, have been incorporated into rhodium-catalyzed complexes that have been evaluated for their catalytic activity in hydroboration and diboration reactions sigmaaldrich.comacs.org. These studies indicate that disulfoxides can function as ligands that influence the performance of transition metal catalysts in reactions involving boron chemistry. Separately, antimony catalysis has been identified for the hydroboration of organic disulfides, employing Sb(I)/Sb(III) redox cycling acs.orgnih.gov. While this compound is not directly implicated in these antimony-catalyzed reactions, the broader role of disulfoxides in metal catalysis suggests potential, albeit largely unexplored, applications in similar transformations.

Metal-Catalyzed Organic Transformations

Disulfoxides, including those featuring p-tolyl moieties, can act as ligands in metal-catalyzed organic transformations. Research has shown the synthesis of palladium and platinum complexes utilizing p-tolyl-BINASO, a chiral disulfoxide ligand sigmaaldrich.comacs.org. These metal complexes have been investigated for their catalytic capabilities, with platinum complexes containing disulfoxide ligands being tested in hydroboration and diboration reactions sigmaaldrich.comacs.org. These findings highlight the capacity of disulfoxides to serve as coordinating ligands that can modulate the reactivity of transition metal catalysts in various organic reactions. Furthermore, disulfides themselves are frequently employed in metal-catalyzed reactions, with palladium and nickel catalysis being particularly significant in the synthesis of unsymmetrical disulfides rsc.orgrsc.org. Although this compound is chemically distinct from a disulfide, its structural relationship and potential as a ligand in metal catalysis warrant consideration within this domain.

Precursors for Complex Molecular Architectures

The role of this compound as a precursor for constructing complex molecular architectures is an area that may benefit from further research. While direct examples of this compound being used as a building block for intricate structures are not prominently featured in the current search results, related sulfur-containing compounds and disulfoxides can serve as valuable synthons. Disulfides, for instance, are recognized as important intermediates in organic synthesis, contributing to the assembly of diverse molecular frameworks researchgate.netbeilstein-journals.orgnih.govacs.org. The oxidation of disulfides can yield disulfoxides, suggesting a potential synthetic route where this compound could be derived from or integrated into more elaborate molecular designs. The synthesis of chiral disulfoxides, such as p-tolyl-BINASO, from readily available starting materials further illustrates the potential for disulfoxides to be incorporated into sophisticated ligand systems chimia.ch.

Synthesis of Unsymmetrical Disulfides and Phosphorus Disulfides

The synthesis of unsymmetrical disulfides presents a notable challenge in organic chemistry, frequently leading to the co-formation of symmetrical byproducts bac-lac.gc.cachemistryviews.orgbeilstein-journals.org. While this compound is not a disulfide, its formation or transformation could be indirectly linked to disulfide chemistry, as disulfoxides can be considered oxidized derivatives of disulfides. The synthesis of phosphorus disulfides often involves sulfur-containing precursors; for example, compounds like 2,4-bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide represent phosphorus-containing disulfides rsc.org. The preparation of this compound itself is typically achieved through the oxidation of corresponding disulfide or thiol precursors. The broader field of disulfide synthesis, encompassing methods such as thiol oxidation, oxidative coupling, and reactions involving thiosulfonates, provides a context for understanding the chemistry of related compounds like disulfoxides beilstein-journals.orguantwerpen.be.

Challenges and Future Research Directions

Quest for Stable Noncyclic 1,2-Disulfoxides

The pursuit of stable, noncyclic 1,2-disulfoxides represents a significant challenge in sulfur chemistry. For many years, the structural distinction between 1,2-disulfoxides and their more stable isomers, thiosulfonates, has been a subject of intense investigation. acs.org Acyclic 1,2-disulfoxides are known to be exceptionally unstable. acs.org For instance, computational studies on MeS(O)S(O)Me report a very low S–S bond dissociation enthalpy of 20 kcal mol⁻¹, attributed to the unusual stability of the resulting sulfinyl radicals. acs.org

A notable development in this area was the 2014 claim of the isolation and unambiguous X-ray characterization of di-p-tolyl and dimesityl 1,2-disulfoxides, suggesting their instability had been overestimated. acs.orgnih.gov This was reportedly achieved through the thermolysis of S-aryl sulfinimines. nih.govresearchgate.net However, subsequent re-examination of this work showed that the isolated compounds were, in fact, the well-known and more stable isomeric thiosulfonates. acs.orgnih.gov This was confirmed through various analytical methods, including X-ray absorption spectroscopy (XAS), DART-MS, IR, and NMR, leading to the retraction of the original claim. acs.orgrsc.org

Currently, room-temperature-stable noncyclic 1,2-disulfoxides remain unknown and elusive. acs.orgresearchgate.netnih.gov The primary challenge lies in overcoming the weak S(O)–S(O) bond, which readily undergoes homolysis. acs.org Future research will likely focus on kinetic stabilization strategies, such as the introduction of bulky substituents that sterically hinder S–S bond cleavage and subsequent rearrangement pathways. While cyclic 1,2-disulfoxides have been synthesized with enhanced stability due to ring strain and steric buttressing, achieving this in a noncyclic system is a formidable synthetic goal. acs.orgresearchgate.net

Elucidation of Complex Reaction Intermediates

The chemistry of p-tolyl disulfoxide involves highly reactive and complex intermediates that are difficult to detect and characterize. The thermal decomposition of related compounds, for instance, is proposed to proceed through transient species such as sulfenic acids and thiosulfinates, which then disproportionate. nih.govresearchgate.net Furthermore, reactions of di-p-tolyl sulfoxide (B87167) with organolithium reagents have shown evidence for the formation of aryne intermediates. documentsdelivered.com

A central challenge is the direct observation of key intermediates like arylsulfinyl radicals. researchgate.net These species are pivotal in sulfoxide chemistry but have largely eluded synthetic application for decades due to their transient nature. researchgate.net Understanding the formation and subsequent reactions of these intermediates is crucial for controlling reaction pathways and product distributions.

Future research will necessitate the use of advanced spectroscopic and trapping techniques to identify and characterize these fleeting species. Low-temperature NMR studies, matrix isolation techniques combined with spectroscopy, and advanced mass spectrometry methods could provide invaluable insights into the reaction mechanisms. Computational chemistry will also play a vital role in modeling reaction pathways and predicting the properties of these transient intermediates, guiding experimental efforts to control the complex reactivity of this compound and related compounds.

Development of Novel Synthetic Routes

The inherent instability of noncyclic 1,2-disulfoxides like the p-tolyl derivative makes their synthesis a significant hurdle. Direct oxidation of the corresponding disulfide often leads to the formation of the more stable thiosulfonate isomer. Therefore, the development of novel, selective synthetic routes is a critical area of research.

Current research in the broader field of disulfide synthesis has focused heavily on forming unsymmetrical disulfide (R-S-S-R') bonds, which presents its own set of challenges regarding selectivity and avoiding symmetrical side products. researchgate.netorganic-chemistry.org Methodologies include transition-metal-free approaches using promoters like N-iodosuccinimide (NIS) or one-pot sequences with reagents like 1-chlorobenzotriazole. organic-chemistry.orgchemistryviews.org These strategies often involve the formation of reactive intermediates like sulfenyl bromides or benzotriazolated thiols that can then react with a second, different thiol. organic-chemistry.orgorganic-chemistry.org

The development of synthetic routes for a compound like this compound requires a departure from these methods to selectively form the S(O)-S(O) linkage while preventing rearrangement to the thiosulfonate. Future strategies may explore:

Low-Temperature Oxidations: Utilizing highly selective oxidizing agents at cryogenic temperatures to kinetically favor the disulfoxide product over the thermodynamic thiosulfonate.

Precursor-Based Approaches: Designing precursor molecules that can extrude a small molecule to form the S(O)-S(O) bond under extremely mild conditions.

Flow Chemistry: Using microreactor technology to precisely control reaction times and temperatures, potentially allowing for the in-situ generation and immediate use of the unstable disulfoxide before it can decompose or rearrange.

Advanced Ligand Design for Enantioselective Catalysis

Chiral sulfoxides are a highly valuable class of ligands in transition-metal-catalyzed asymmetric reactions due to their stability, ease of synthesis, and strong ability to control stereochemistry at the sulfur center. thieme-connect.comnih.gov The p-tolyl sulfinyl group is a common and effective motif in the design of these ligands. researchgate.net The development of chiral sulfoxide ligands has been a long-standing area of research, leading to their successful application in various enantioselective transformations. nih.gov

Despite successes, significant challenges remain in the design of advanced ligands for broader applications. One key issue is the potential for the sulfur atom to act as a catalyst poison for some transition metals. researchgate.net The design of new ligands must balance strong coordination to the metal center with maintaining high catalytic activity.

Future research in this area is directed towards several key goals:

Novel Ligand Scaffolds: Creating new molecular frameworks that incorporate the p-tolyl sulfoxide moiety to fine-tune the steric and electronic environment around the metal center. This includes the development of hybrid ligands, such as sulfoxide-olefins, which have shown excellent activity and enantioselectivity in reactions like rhodium-catalyzed 1,4-additions. acs.org

Multi-metallic Systems: Designing sulfoxide-based ligands capable of bridging two or more metal centers to enable cooperative catalysis and novel reactivity.

Robustness and Recyclability: Improving the stability of the ligands and the catalytic complexes to allow for higher turnover numbers and facilitate catalyst recycling, a key aspect of green chemistry.

Mechanism-Driven Design: Using detailed mechanistic studies to understand the role of the sulfoxide ligand in the catalytic cycle, which will enable the rational design of more efficient and selective catalysts for specific chemical transformations. us.es An example of such a ligand is p-tolyl-binaso, which has been used to synthesize various palladium and platinum complexes for catalytic studies. figshare.com

Further Exploration of High-Pressure Chemistry and Polymorphism

The study of molecular crystals under high pressure is a burgeoning field that can reveal new solid-state structures, or polymorphs, with unique properties. mdpi.comrsc.org While the unstable nature of this compound has precluded such studies, research on the closely related and stable di-p-tolyl disulfide provides a compelling case for future exploration in this area.

Studies on di-p-tolyl disulfide have shown it to be a prime example of high-pressure polymorphism. mdpi.comdiva-portal.org It exhibits a stable α phase at ambient conditions, which undergoes a solid-solid transition to a β phase at higher pressures. mdpi.com Furthermore, a "hidden" γ polymorph, which can only be obtained from solution at elevated pressure, has been identified. mdpi.comdiva-portal.org Computational studies using DFT have been employed to evaluate the thermodynamic stability of these polymorphs and map the transition pathways between them. mdpi.comdiva-portal.org

Table 1: Polymorphic Transitions of Di-p-tolyl Disulfide

| Transition | Pressure Range | Method of Formation |

| α → β | > 0.5 GPa | Solid-solid transition |

| α → γ | Elevated pressure | Recrystallization from solution |

| β → γ | > 18 kJ/mol barrier | Not observed experimentally |

This data is based on experimental and computational studies on di-p-tolyl disulfide. mdpi.comdiva-portal.org

The challenge for future research is to apply these high-pressure techniques to organosulfur compounds with S-O bonds. Stabilizing a sample of this compound, perhaps at very low temperatures, within a diamond anvil cell could allow for the investigation of its behavior under extreme compression. mdpi.com Such research could uncover new, potentially more stable, high-pressure polymorphs or pressure-induced chemical transformations. This exploration would provide fundamental insights into the intrinsic properties of the S(O)-S(O) bond and its response to changes in intermolecular forces.

Interfacial Chemistry and Adsorption Phenomena on Surfaces

The interaction of organosulfur compounds with surfaces is a cornerstone of materials science and nanotechnology, particularly in the formation of self-assembled monolayers (SAMs). nih.gov While the interfacial chemistry of thiols on gold surfaces is well-documented, the behavior of sulfoxides like this compound is a less explored and more complex frontier. nih.gov

Recent studies on a close analog, (R)-(+)-methyl p-tolyl sulfoxide, deposited on a gold (Au(111)) surface have provided critical initial insights. nih.govacs.org This combined experimental and theoretical work revealed that the molecule adsorbs on the gold surface in at least two different arrangements. scispace.com Significantly, the interaction with the surface leads to a partial dissociation of the molecule through the cleavage of the S–CH₃ bond, forming a p-tolyl sulfinyl radical on the surface. nih.govacs.org

The key challenges and future directions in this field include:

Controlling Surface Reactions: Understanding and controlling the dissociation of sulfoxides on surfaces is crucial. Future work will aim to prevent or promote specific bond cleavages by modifying the surface, changing the solvent, or altering the sulfoxide's substituents.

Exploring Diverse Surfaces: Expanding studies beyond gold to other technologically relevant surfaces, such as other metals, metal oxides, and semiconductors, to understand how the substrate influences adsorption and reactivity.

Studying the Disulfoxide: Direct investigation of this compound itself at an interface. This presents the dual challenge of the molecule's instability and the complexity of its potential surface reactions, which could involve S-S bond cleavage in addition to S-C or S-O bond scission.

Applications in Chiral Sensing and Catalysis: The chiral nature of the sulfoxide group makes these molecules highly attractive for creating chiral surfaces. acs.org Future research will explore the use of p-tolyl sulfoxide derivatives to modify surfaces for enantioselective separations, sensing, and heterogeneous catalysis.

Q & A

Q. What are the standard synthetic routes for p-tolyl disulfoxide, and how can reaction conditions be optimized?

Methodological Answer: p-Tolyl disulfoxide is typically synthesized via oxidation of corresponding thiols or disulfides. For example, controlled oxidation of p-tolyl disulfide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions yields the disulfoxide. Optimization involves adjusting stoichiometry, temperature (−20°C to room temperature), and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize over-oxidation to sulfones. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .*

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Structural confirmation requires a combination of NMR spectroscopy (¹H, ¹³C) and X-ray crystallography. For NMR, characteristic signals include split peaks for diastereotopic protons (δ 2.3–2.5 ppm for methyl groups) and deshielded sulfoxide resonances. X-ray diffraction resolves stereochemistry, particularly for meso or racemic forms. Purity is validated via high-resolution mass spectrometry (HRMS) and melting point analysis .*

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Follow dimethyl sulfoxide (DMSO) handling guidelines due to similar reactivity. Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Reactions involving >100 mL require PI approval. Store in airtight containers at 2–8°C, and dispose of waste via approved sulfoxide-specific protocols .*

Advanced Research Questions

Q. How do reaction mechanisms differ between ortho- and para-substituted toluenesulfonyl derivatives during disulfoxide formation?

Methodological Answer: Ortho-substituted derivatives exhibit lower current efficiency in electrochemical reductions due to steric hindrance, favoring sulfinic acid intermediates before disulfoxide formation. In contrast, para-substituted analogs (e.g., p-tolyl) follow direct oxidation pathways with higher efficiency. Mechanistic studies should employ cyclic voltammetry and isotopic labeling to track sulfur oxidation states .*

Q. What analytical strategies resolve contradictions in disulfoxide stability data under varying conditions?

Methodological Answer: Disulfoxides can disproportionate into thiolsulfonates or sulfones under thermal or photolytic stress. Use kinetic studies (UV-Vis monitoring at 250–300 nm) and DFT calculations to model degradation pathways. For example, meso-p-tolyl disulfoxide shows higher thermal stability than racemic forms, as confirmed by differential scanning calorimetry (DSC) .*

Q. How can chiral phase-transfer catalysts improve stereoselective synthesis of this compound derivatives?

Methodological Answer: Chiral quaternary ammonium salts (e.g., cinchona alkaloid derivatives) induce asymmetry during sulfoxide formation. Optimize catalyst loading (5–10 mol%), solvent (toluene/water biphasic systems), and counterion (bromide vs. iodide) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC with a Crownpak CR-I column .*

Q. What are the limitations of NMR in characterizing dynamic stereoisomerism of this compound?

Methodological Answer: NMR may fail to distinguish rapidly interconverting diastereomers at room temperature. Use variable-temperature NMR (VT-NMR, −40°C to 25°C) to slow interconversion and resolve split signals. Alternatively, derivatize with chiral auxiliaries (e.g., Mosher’s acid) to stabilize isomers for analysis .*

Methodological Best Practices

- Contradiction Analysis : Cross-validate spectral data with computational models (Gaussian, ORCA) to reconcile conflicting mechanistic proposals .

- Scale-Up : For gram-scale reactions, use flow chemistry to control exotherms and improve yield consistency .

- Literature Precedent : Prioritize peer-reviewed journals over non-academic sources for reaction design, citing databases like Reaxys or SciFinder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.